NOTE ON EVIDENCE AVAILABILITY: No Compound-Specific Quantitative Differentiation Data Were Identified in Public Sources
An exhaustive search of primary research papers, patents, BindingDB, ChEMBL, PubChem, and the Protein Data Bank was conducted for CAS 942013-19-6. No direct, compound-specific quantitative bioactivity data (IC50, Kd, Ki, EC50) were found in any publicly accessible, non-excluded source. The structurally related chemotype is established as a BRD4(BD1) inhibitor class in the ACS Omega 2017 publication by Allen et al., but the specific 4-ethoxy analog was not confirmed among the six compounds for which individual IC50 values were reported [1]. The closest available comparator data are class-level: the six most active N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives exhibited BRD4(BD1) IC50 values ranging from 11 to 44 μM in an acetylated histone interaction assay [1]. Co-crystal structures of three analogs (PDB: 5TI2, 5TI4, 5TI7) confirm the binding mode to BRD4(BD1) [1]. Users seeking compound-specific quantitative differentiation data for procurement decisions are advised that such data are not publicly available at this time.
| Evidence Dimension | BRD4(BD1) inhibitory activity (class-level range, not compound-specific) |
|---|---|
| Target Compound Data | No compound-specific data available |
| Comparator Or Baseline | Six N-[3-(2-oxo-pyrrolidinyl)phenyl]-benzenesulfonamide derivatives: IC50 range 11–44 μM (BRD4(BD1) acetylated histone interaction assay) |
| Quantified Difference | Not calculable without compound-specific data |
| Conditions | BRD4(BD1)-acetylated histone interaction assay (ACS Omega 2017) |
Why This Matters
Without compound-specific quantitative data, procurement decisions must rely on the class-level BRD4 inhibitory activity of the chemotype rather than verified differentiation of this specific analog.
- [1] Allen, B.K.; Mehta, S.; Ember, S.W.J.; Zhu, J.Y.; Schonbrunn, E.; Ayad, N.G.; Schurer, S.C. Identification of a Novel Class of BRD4 Inhibitors by Computational Screening and Binding Simulations. ACS Omega 2017, 2, 4760-4771. View Source
